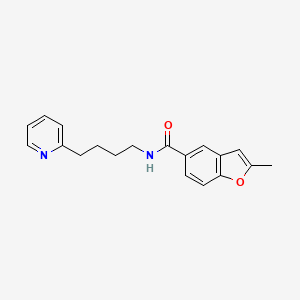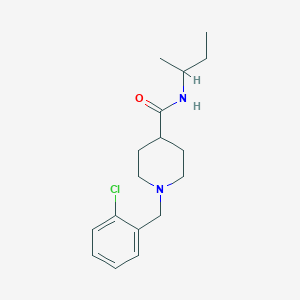![molecular formula C19H28ClN3O B3951533 1-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}-4-ethylpiperazine](/img/structure/B3951533.png)
1-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}-4-ethylpiperazine
説明
1-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}-4-ethylpiperazine, commonly known as CPP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields of research. CPP is a piperazine derivative that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. In
作用機序
CPP acts as a competitive antagonist of NMDA receptors, which are glutamate-gated ion channels that play a crucial role in synaptic plasticity and learning and memory processes. When glutamate binds to NMDA receptors, it causes a conformational change that allows calcium ions to enter the cell. This influx of calcium ions triggers a series of downstream signaling events that are essential for synaptic plasticity and learning and memory processes. By blocking the activity of NMDA receptors, CPP prevents the influx of calcium ions and disrupts these downstream signaling events, leading to a loss of synaptic plasticity and impaired learning and memory processes.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects. In addition to its role as an NMDA receptor antagonist, CPP has been shown to modulate the activity of other neurotransmitter systems, including dopamine, serotonin, and acetylcholine. CPP has also been shown to have anxiolytic and antipsychotic effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety and psychotic disorders.
実験室実験の利点と制限
One of the main advantages of using CPP in lab experiments is its potency as an NMDA receptor antagonist. CPP is a highly selective and potent antagonist of NMDA receptors, which makes it an ideal tool for studying the function of these receptors. However, one of the limitations of using CPP in lab experiments is its potential for non-specific effects. CPP has been shown to have modulatory effects on other neurotransmitter systems, which may confound the interpretation of results. Additionally, CPP has a relatively short half-life, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on CPP. One area of interest is the development of more selective NMDA receptor antagonists that can be used to study the function of specific subtypes of NMDA receptors. Another area of interest is the development of CPP analogs that have improved pharmacokinetic properties, such as longer half-lives and increased selectivity. Finally, there is a need for further research on the potential therapeutic applications of CPP in the treatment of neurological and psychiatric disorders.
科学的研究の応用
CPP has been extensively studied for its potential applications in various fields of research. One of the most significant applications of CPP is in the field of neuroscience, where it is used as a tool to study the function of N-methyl-D-aspartate (NMDA) receptors. CPP is a potent competitive antagonist of NMDA receptors, which play a crucial role in synaptic plasticity and learning and memory processes. By blocking the activity of NMDA receptors, CPP can help researchers better understand the function of these receptors and their role in various neurological disorders.
特性
IUPAC Name |
[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O/c1-2-21-11-13-23(14-12-21)19(24)16-7-9-22(10-8-16)15-17-5-3-4-6-18(17)20/h3-6,16H,2,7-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWXCFRXODOFEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



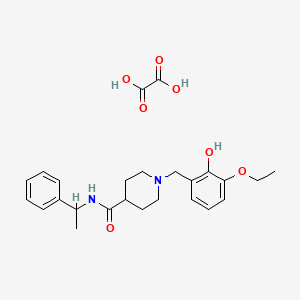
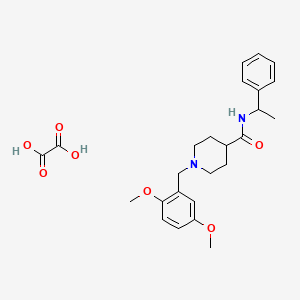
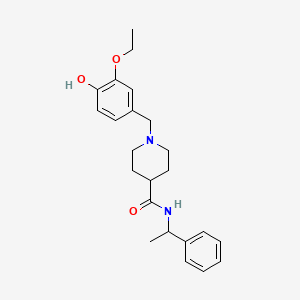

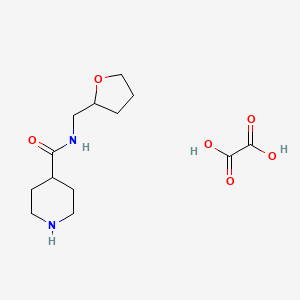
![2-[4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3951483.png)
![1-(2-furylmethyl)-N-[(2-propyl-1,3-thiazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B3951491.png)

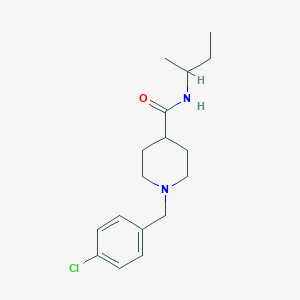
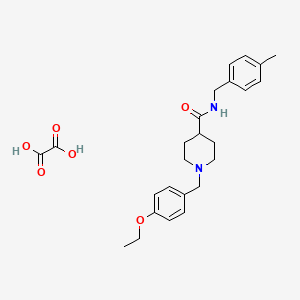

![1-ethyl-4-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3951525.png)
